3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid
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Overview
Description
3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO5S2 and a molecular weight of 291.34 g/mol . This compound features a thiophene ring substituted with a carboxylic acid group and a sulfonyl group attached to a 2-methylmorpholine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((methoxycarbonylmethyl)sulfamoyl)thiophene-2-carboxylate: Another thiophene derivative with similar structural features.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A thiophene-based local anesthetic used in dental procedures.
Uniqueness
3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylmorpholino group enhances its solubility and reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C10H13NO5S2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-(2-methylmorpholin-4-yl)sulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO5S2/c1-7-6-11(3-4-16-7)18(14,15)8-2-5-17-9(8)10(12)13/h2,5,7H,3-4,6H2,1H3,(H,12,13) |
InChI Key |
NXJHBIMEJDYJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)S(=O)(=O)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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